

Introduction to Polysubstituted Aromatic Intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-ethoxy-2-iodobenzene**

Cat. No.: **B1519773**

[Get Quote](#)

The precise installation of multiple, distinct functional groups onto an aromatic scaffold is a central challenge in synthetic organic chemistry. The order of substituent introduction and the interplay of their electronic and steric effects dictate the feasibility and outcome of a synthetic route.[1][2] Compounds like **1-Bromo-3-ethoxy-2-iodobenzene**, which feature an activating group (ethoxy) and two different halogen atoms (-Br, -I) in a specific 1,2,3-arrangement, are particularly valuable. The halogens serve as versatile handles for metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the ring's electronic properties.[3][4] The primary strategic advantage of such a molecule lies in the differential reactivity between the carbon-iodine and carbon-bromine bonds, allowing for programmed, site-selective bond formation.[5] This guide serves as a Senior Application Scientist's perspective on the synthesis, properties, and strategic application of this scaffold for researchers in drug development and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful synthesis, purification, and application.

IUPAC Nomenclature and Structural Data

- IUPAC Name: **1-Bromo-3-ethoxy-2-iodobenzene**
- Molecular Formula: C₈H₈BrI₂O

- Molecular Weight: 342.96 g/mol
- CAS Number: Not commercially available; no CAS number assigned.

Predicted Physicochemical Properties

The following properties are estimated based on structurally similar compounds and computational models. For instance, 1-bromo-2-iodo-3-methoxybenzene is a solid with a melting point of 63-65 °C[5], while 1-bromo-3-iodobenzene is a liquid at room temperature.[6] The title compound is expected to be a high-boiling liquid or a low-melting solid.

Property	Predicted Value	Notes
Physical State	Low-melting solid or viscous liquid	Based on analogs like 1-bromo-2-iodo-3-methoxybenzene.[5]
Melting Point	25-40 °C	Estimate
Boiling Point	>300 °C (at 760 mmHg)	High molecular weight and polarity suggest a high boiling point.
Density	~2.0 g/mL	Halogenated aromatics are significantly denser than water. [7]
LogP	~4.2	Indicates high lipophilicity and low water solubility.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound.

Technique	Expected Observations
¹ H NMR	Three distinct aromatic proton signals in the δ 6.8-7.5 ppm range, likely exhibiting complex splitting (doublet of doublets). An ethyl group signature: a quartet ($\sim\delta$ 4.0 ppm, 2H) and a triplet ($\sim\delta$ 1.4 ppm, 3H).
¹³ C NMR	Eight distinct signals: six for the aromatic carbons (including four quaternary carbons bonded to Br, I, O, and another C) and two for the ethyl group carbons.
IR Spectroscopy	C-H stretching (aromatic) \sim 3050-3100 cm ⁻¹ ; C-H stretching (aliphatic) \sim 2850-2980 cm ⁻¹ ; C-O-C stretching \sim 1250 cm ⁻¹ and \sim 1050 cm ⁻¹ ; C-Br and C-I stretches in the fingerprint region $<$ 800 cm ⁻¹ .
Mass Spec. (EI)	A characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine (⁷⁹ Br and ⁸¹ Br in \sim 1:1 ratio). Fragments corresponding to the loss of I, Br, and the ethoxy group.

Synthesis and Mechanistic Considerations

The synthesis of a 1,2,3-trisubstituted benzene requires careful strategic planning to control regioselectivity. A Directed ortho-Metalation (DoM) strategy is a powerful and elegant approach for achieving this specific substitution pattern.

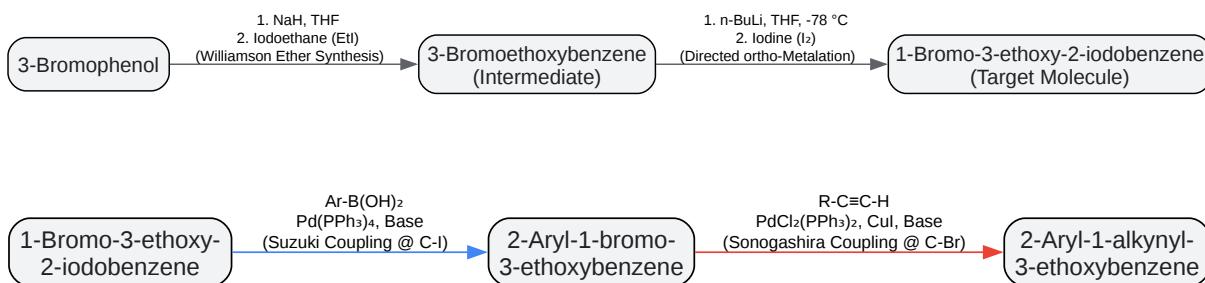
Retrosynthetic Analysis and Strategy

The key challenge is the installation of three substituents at adjacent positions. A DoM approach leverages a pre-existing substituent to direct a strong base to deprotonate a specific adjacent position, creating a nucleophilic carbon that can be trapped by an electrophile. The ethoxy group is an effective ortho-directing group. Our retrosynthesis points to 3-

bromoethoxybenzene as the immediate precursor, which itself can be readily prepared from 3-bromophenol.

Proposed Synthetic Workflow

The proposed two-stage synthesis begins with a simple, commercially available starting material and utilizes well-established, high-yielding reactions.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Aromatic Reactivity](http://www2.chemistry.msu.edu) [www2.chemistry.msu.edu]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Introduction to Polysubstituted Aromatic Intermediates]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1519773#iupac-name-for-1-bromo-3-ethoxy-2-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com